L-Leucic acid
Overview
Description
(S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.
L-Leucic acid is a natural product found in Brassica napus and Aeromonas veronii with data available.
Mechanism of Action
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine . This compound has been studied for its various biological effects, including its role in muscle recovery and its antibacterial properties .
Target of Action
This compound primarily targets skeletal muscle cells and certain bacteria. In muscle cells, it has been shown to improve muscle recovery after immobilization-induced atrophy . In bacteria, it has demonstrated antibacterial efficacy against some important bacteria associated with food quality and safety .
Mode of Action
In muscle cells, this compound appears to maintain an increased rate of protein synthesis, which aids in muscle recovery . In bacteria, this compound exerts its activity via penetration of the bacterial cell membranes, causing depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately, cell death .
Biochemical Pathways
This compound is a product of the leucine degradation pathway . It is involved in the regulation of protein synthesis via the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cell growth and metabolism.
Result of Action
The result of this compound’s action depends on the target. In muscle cells, it helps improve muscle recovery after immobilization-induced atrophy by maintaining an increased rate of protein synthesis . In bacteria, it causes cell death, making it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of food preservation, the effectiveness of this compound as an antibacterial agent may depend on factors such as pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
L-Leucic acid interacts with various enzymes, proteins, and other biomolecules. It is known to increase protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in regulating cell growth and metabolism .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . This provides energy for protein synthesis while inhibiting protein degradation . The compound also affects cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It activates the mTOR signaling pathway, which is central to its role in increasing protein synthesis . The activation of mTORC1 by this compound is a consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport .
Metabolic Pathways
This compound is involved in several metabolic pathways. Approximately 80% of Leucine, from which this compound is derived, is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The activation of mTORC1 by this compound is a consequence of cellular uptake by LAT1 and the subsequent activation of mTORC1 .
Subcellular Localization
Given its role in activating the mTOR signaling pathway, it can be inferred that it may be localized in areas where this pathway is active .
Properties
IUPAC Name |
(2S)-2-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884643 | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyisocaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13748-90-8 | |
Record name | L-Leucic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxyisocaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
Record name | Hydroxyisocaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of L-leucic acid in the structure of cryptophycins?
A1: this compound constitutes unit D, one of the four building blocks of cryptophycins [, ]. These molecules are cyclic depsipeptides, meaning they contain both amide and ester bonds within their ring structure. This compound contributes to this structure through its carboxylic acid group forming an ester linkage.
Q2: How does the stereochemistry of this compound impact cryptophycin activity?
A2: While the provided research doesn't directly investigate modifications to the this compound portion, it highlights the importance of stereochemistry in cryptophycin activity. The total synthesis of cryptophycins C and D revealed that the α-amino acid unit must be in the D-configuration for potent activity []. This suggests that altering the stereochemistry of other units, including this compound, could significantly impact the overall conformation and thus the biological activity of cryptophycins.
Q3: Does the presence of this compound influence the synthesis of cryptophycins?
A4: The total synthesis of cryptophycins C and D employed a convergent approach, coupling pre-assembled units []. While the research doesn't specify challenges directly related to this compound incorporation, it highlights the importance of stereochemical control during the coupling and cyclization steps to obtain the desired biologically active configuration.
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